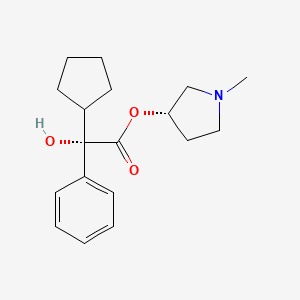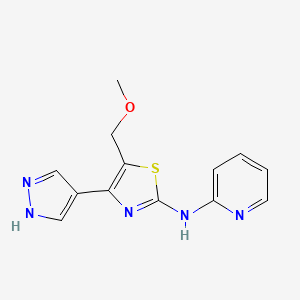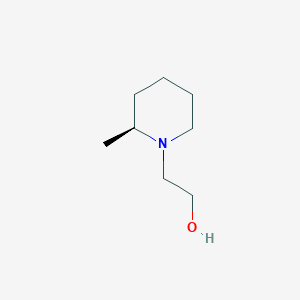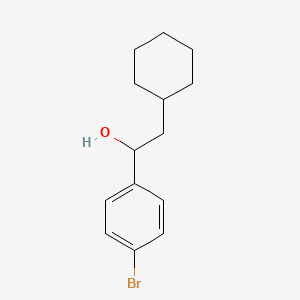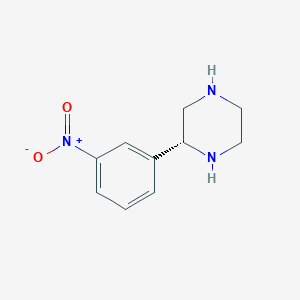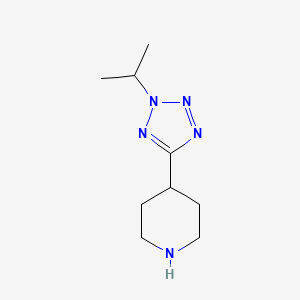
3',5'-Cyclic Inosine monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inosine-3’,5’-cyclic phosphate is a noncanonical cyclic nucleotide that consists of the base hypoxanthine, the ribosyl moiety, and a cyclic phosphate ester linking the 3’- and 5’-O-ribosyl groups . It is synthesized by soluble guanylyl cyclase in response to hypoxia and is associated with vascular contraction mediated by stimulation of Rho kinase .
Méthodes De Préparation
Inosine-3’,5’-cyclic phosphate is synthesized by soluble guanylyl cyclase in an NO-dependent manner using inosine 5’-triphosphate as the substrate . The properties of inosine 5’-triphosphate as a substrate for soluble guanylyl cyclase compared to guanosine 5’-triphosphate depend on specific experimental conditions, such as the presence of magnesium or manganese ions .
Analyse Des Réactions Chimiques
Inosine-3’,5’-cyclic phosphate undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution: The compound can participate in substitution reactions, particularly involving the phosphate group.
Common Reagents and Conditions: The synthesis and reactions of inosine-3’,5’-cyclic phosphate often involve magnesium or manganese ions as cofactors.
Major Products: The major products formed from these reactions are typically other cyclic nucleotides or derivatives of inosine.
Applications De Recherche Scientifique
Inosine-3’,5’-cyclic phosphate is used in various scientific research applications, including:
Mécanisme D'action
Inosine-3’,5’-cyclic phosphate exerts its effects by acting as a second messenger in vascular tissues. It is synthesized by soluble guanylyl cyclase in response to hypoxia, when the enzyme is activated by endothelium-derived nitric oxide . Its production is associated with the augmentation of vascular contraction mediated by stimulation of Rho kinase . The molecular targets and pathways involved include soluble guanylyl cyclase and Rho kinase .
Comparaison Avec Des Composés Similaires
Inosine-3’,5’-cyclic phosphate is chemically similar to other cyclic nucleotides such as guanosine-3’,5’-cyclic monophosphate and adenosine-3’,5’-cyclic monophosphate . it differs by the absence of the amino group at the 2’-position of the nucleobase, which results in a reduction in affinity for cGMP-dependent protein kinase Iα .
Similar Compounds
- Guanosine-3’,5’-cyclic monophosphate
- Adenosine-3’,5’-cyclic monophosphate
- Cytidine-3’,5’-cyclic monophosphate
- Thymidine-3’,5’-cyclic monophosphate
- Uridine-3’,5’-cyclic monophosphate
Propriétés
Formule moléculaire |
C10H11N4O7P |
|---|---|
Poids moléculaire |
330.19 g/mol |
Nom IUPAC |
9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one |
InChI |
InChI=1S/C10H11N4O7P/c15-6-7-4(1-19-22(17,18)21-7)20-10(6)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16) |
Clé InChI |
DMJWGQPYNRPLGA-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


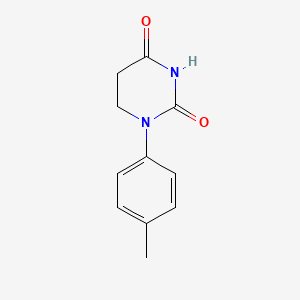
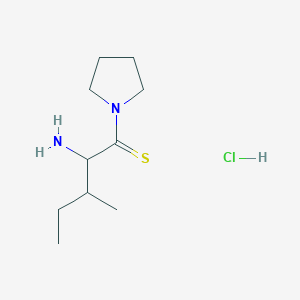

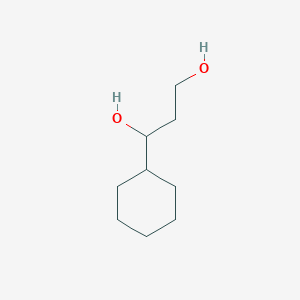
![5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13887233.png)
![3-Bromo-1-[(1-ethylpyrazol-3-yl)methyl]indazol-4-amine](/img/structure/B13887235.png)
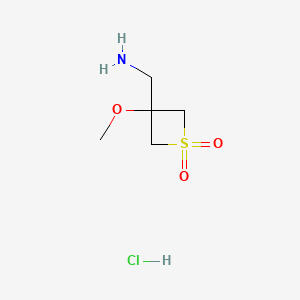
![7-(2-Methoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13887252.png)
